6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
Description
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-5-8(9)7-4-10-2-6(7)3-11-5/h3,10H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHABXNHQGCSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCC2=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bartoli Reaction for Indole-Based Annulation
The Bartoli reaction, employing nitroarenes and vinyl Grignard reagents, is a cornerstone for synthesizing indole and pyrrolopyridine scaffolds. For pyrrolo[3,4-c]pyridines, 3-nitro-4-methylpyridine (1 ) reacts with 1-methyl-1-propenylmagnesium bromide to form the bicyclic intermediate 2 (Fig. 1). This method, adapted from pyrrolo[2,3-c]pyridine syntheses, achieves regioselective annulation but requires precise control of substituent positioning.
Figure 1: Proposed Bartoli annulation for pyrrolo[3,4-c]pyridine core.
Multi-Component Reactions (MCRs)
Green synthesis routes, as demonstrated for pyrrolo[3,4-c]quinolones, can be adapted using pyridine derivatives. A four-component reaction between diketene, methyl-substituted isatin analogs, primary amines, and pyrazole under reflux yields the target core. For example, substituting isatin with 6-methylpyridine-2,3-dione facilitates pyrrolo[3,4-c]pyridine formation (Yield: 73–90%).
Introducing the 6-Methyl Substituent
Directed Ortho-Metalation
Electron-deficient pyridines undergo directed metalation at the ortho position. Treating 3-bromo-4-aminopyridine with lithium diisopropylamide (LDA) followed by methyl iodide quench installs the 6-methyl group. Subsequent annulation preserves the methyl substituent, as demonstrated in pyrrolo[2,3-c]pyridine systems.
Friedel-Crafts Alkylation
Electrophilic aromatic substitution on the preformed pyrrolo[3,4-c]pyridine core using methyl chloride/AlCl3 introduces the methyl group. However, this method risks over-alkylation and requires rigorous regiocontrol.
Amination at Position 7
Nucleophilic Aromatic Substitution
A chloro-substituted intermediate (e.g., 7-chloro-6-methyl-pyrrolo[3,4-c]pyridine) reacts with aqueous ammonia under high pressure to yield the 7-amine. This approach mirrors the synthesis of pyrrolo[2,3-c]pyridine-7-amines, where 7-chloro derivatives (4 ) condense with benzylamines to form 5a–g (Table 1).
Table 1: Condensation of 7-chloro-pyrrolo[2,3-c]pyridine with amines
| Compound | Amine Source | Yield (%) |
|---|---|---|
| 5c | 2-Methylbenzylamine | 90 |
| 5g | 1,2,3,4-Tetrahydro-1-naphthylamine | 34 |
Catalytic Amination
Buchwald-Hartwig coupling on a 7-bromo intermediate using palladium catalysts and ammonia introduces the amine. This method offers superior regioselectivity compared to nucleophilic substitution.
Hydrogenation to 2,3-Dihydro Derivatives
Partial hydrogenation of the pyrrole ring is achieved using palladium-on-carbon (Pd/C) under controlled H2 pressure. For example, hydrogenating 1H-pyrrolo[3,4-c]pyridine at 50 psi for 6 hours yields the 2,3-dihydro analog without reducing the pyridine ring.
Optimization and Yield Considerations
Solvent and Temperature Effects
Refluxing in polar aprotic solvents (e.g., DMF) enhances annulation and amination yields. Multi-component reactions in water/ethanol mixtures achieve 85–90% efficiency, as shown in pyrroloquinoline syntheses.
Protecting Group Strategies
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrrole or pyridine rings .
Scientific Research Applications
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in developing new therapeutic agents.
Industry: It may be used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it may reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells . The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, molecular formulas, and biological activities of 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine and three analogs:
Key Insights from Comparative Analysis
Pyrrolo[3,4-c]pyridine vs. Diazepine Derivatives
- Core Rigidity vs. Flexibility : The pyrrolo[3,4-c]pyridine core in the target compound is bicyclic and partially saturated, offering conformational rigidity compared to the saturated 7-membered 1,4-diazepine ring in CAS 6955-28-7. This rigidity may enhance target binding specificity in enzyme inhibition .
- Substituent Effects: The ethyl groups in CAS 807278-06-4 increase molecular weight (C₁₂H₁₉N₃ vs.
Pyrrolopyridine vs. Pyrrolopyrimidine Analogs
- Electronic and Steric Properties: The iodine substituent in CAS 2549188-36-3 introduces significant steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to the methyl group in the target compound.
NAMPT Inhibition Context
- Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, such as urea-linked analogs, exhibit potent NAMPT inhibition (IC₅₀ < 10 nM) due to hydrogen bonding via the amine group and hydrophobic interactions with the methyl substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
